Dihydro-beta-erythroidine hydrobromide
Dihydro-beta-erythroidine hydrobromide
Dihydro-beta-erythroidine hydrobromide is a member of indoles.
Brand Name:
Vulcanchem
CAS No.:
29734-68-7
VCID:
VC21105599
InChI:
InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
SMILES:
COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
Molecular Formula:
C16H22BrNO3
Molecular Weight:
356.25 g/mol
Dihydro-beta-erythroidine hydrobromide
CAS No.: 29734-68-7
Cat. No.: VC21105599
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydro-beta-erythroidine hydrobromide is a member of indoles. |
|---|---|
| CAS No. | 29734-68-7 |
| Molecular Formula | C16H22BrNO3 |
| Molecular Weight | 356.25 g/mol |
| IUPAC Name | (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide |
| Standard InChI | InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 |
| Standard InChI Key | GFIGWAJEIMHJJB-LINSIKMZSA-N |
| Isomeric SMILES | CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br |
| SMILES | COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br |
| Canonical SMILES | COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator